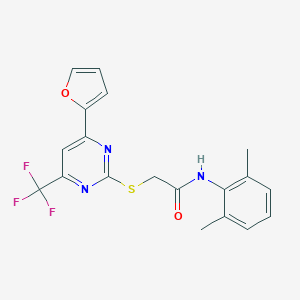![molecular formula C19H17ClN6O2 B284411 N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284411.png)
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide, also known as CTAP, is a chemical compound that has been extensively studied in scientific research. It is a selective antagonist of the μ-opioid receptor and has been used to study the physiological and biochemical effects of opioid receptor activation.
作用機序
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is a selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is activated by endogenous opioid peptides such as endorphins and enkephalins. This compound binds to the μ-opioid receptor and prevents the activation of downstream signaling pathways, which leads to a decrease in the physiological and biochemical effects of opioid receptor activation.
Biochemical and Physiological Effects:
The physiological and biochemical effects of this compound depend on the specific system being studied. In the nervous system, this compound has been shown to block the analgesic effects of opioids and to reduce the rewarding effects of drugs of abuse. In the immune system, this compound has been shown to modulate the inflammatory response and to play a role in the regulation of immune cell function. In the cardiovascular system, this compound has been shown to affect blood pressure and heart rate.
実験室実験の利点と制限
One advantage of using N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its high selectivity for the μ-opioid receptor, which allows for the specific investigation of the effects of opioid receptor activation. Another advantage is its well-established synthesis method, which allows for the production of high-quality, pure this compound. One limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research involving N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide. One area of interest is the development of new compounds that target the μ-opioid receptor with higher selectivity and potency. Another area of interest is the investigation of the role of the μ-opioid receptor in neurological disorders such as depression and anxiety. Additionally, this compound could be used to investigate the effects of opioid receptor activation in other systems, such as the reproductive system and the respiratory system.
合成法
The synthesis of N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps, including the reaction of 4-chlorophenylhydrazine with 4-methoxybenzaldehyde to form an intermediate compound, which is then reacted with 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-7-carboxylic acid to form the final product. The synthesis of this compound has been optimized for high yield and purity, making it a valuable tool for scientific research.
科学的研究の応用
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has been used extensively in scientific research to study the physiological and biochemical effects of opioid receptor activation. It has been used to investigate the role of the μ-opioid receptor in pain, addiction, and other neurological disorders. This compound has also been used in studies of the immune system, cardiovascular system, and gastrointestinal system.
特性
分子式 |
C19H17ClN6O2 |
|---|---|
分子量 |
396.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H17ClN6O2/c1-11-16(18(27)22-14-7-5-13(20)6-8-14)17(26-19(21-11)23-24-25-26)12-3-9-15(28-2)10-4-12/h3-10,17H,1-2H3,(H,22,27)(H,21,23,25) |
InChIキー |
WVDJVPITFZVGPQ-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C(N2C(=N1)N=NN2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl |
SMILES |
CC1=C(C(N2C(=N1)N=NN2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl |
正規SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-(2-furanyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B284329.png)
![N-(4-methylbenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284331.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284333.png)
![N-(3-ethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284334.png)

![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B284337.png)
![N-[4-(diethylamino)phenyl]-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284339.png)
![Isopropyl 4-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B284340.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B284342.png)
![Ethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B284345.png)
![N-(4-chlorophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284346.png)
![2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B284348.png)


